molecular formula C12H21NO B13000664 N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide

N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide

Cat. No.: B13000664
M. Wt: 195.30 g/mol
InChI Key: UITWOXBFZRXHBL-UHFFFAOYSA-N
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Description

N-{3-tert-butylbicyclo[111]pentan-1-yl}-N-methylacetamide is a synthetic organic compound with the molecular formula C12H21NO It is characterized by a bicyclo[111]pentane core structure, which is a highly strained and compact bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclic structure.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Acetamide formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its unique bicyclic structure.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a bicyclo[1.1.1]pentane core, used in similar applications.

    tert-Butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate: A related compound with an ethynyl group, used in organic synthesis.

Uniqueness

N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide is unique due to its combination of the tert-butyl group and the acetamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methylacetamide

InChI

InChI=1S/C12H21NO/c1-9(14)13(5)12-6-11(7-12,8-12)10(2,3)4/h6-8H2,1-5H3

InChI Key

UITWOXBFZRXHBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C12CC(C1)(C2)C(C)(C)C

Origin of Product

United States

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